methyl 4-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoate
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Overview
Description
Methyl 4-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoate is a complex organic compound with a molecular formula of C13H9N2O3S This compound is characterized by the presence of a thienylcarbonyl group attached to a hydrazono moiety, which is further linked to a methyl benzoate structure
Preparation Methods
The synthesis of methyl 4-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoate typically involves the reaction of 4-formylbenzoic acid methyl ester with 2-thienylcarbonyl hydrazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the hydrazono linkage. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Chemical Reactions Analysis
Methyl 4-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazono group to an amine.
Scientific Research Applications
Methyl 4-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of methyl 4-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the thienylcarbonyl moiety can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Methyl 4-{(E)-[(2-thienylcarbonyl)hydrazono]methyl}benzoate can be compared with other similar compounds, such as:
Methyl 4-{(E)-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)hydrazono]methyl}benzoate: This compound has a similar hydrazono linkage but differs in the nature of the carbonyl group attached to the hydrazono moiety.
Methyl 4-{(E)-[(3-(2-thienyl)-1H-pyrazol-5-yl)carbonyl]hydrazono}methylbenzoate: This compound features a pyrazolyl group instead of a thienyl group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C14H12N2O3S |
---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
methyl 4-[(E)-(thiophene-2-carbonylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C14H12N2O3S/c1-19-14(18)11-6-4-10(5-7-11)9-15-16-13(17)12-3-2-8-20-12/h2-9H,1H3,(H,16,17)/b15-9+ |
InChI Key |
HGTJXGVNGLDTOD-OQLLNIDSSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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